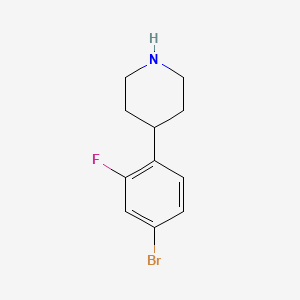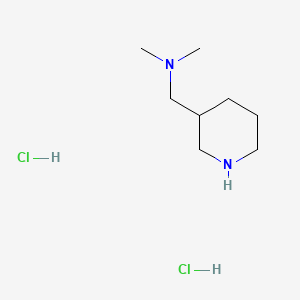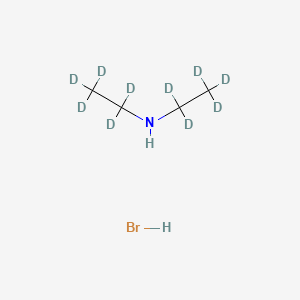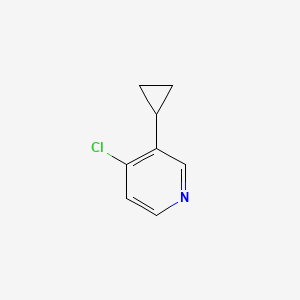
4-Chloro-3-cyclopropylpyridine
Übersicht
Beschreibung
4-Chloro-3-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used as a building block in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 4-position and a cyclopropyl group at the 3-position .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 153.61 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 122 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
4-Chloro-3-cyclopropylpyridine plays a significant role in the synthesis and structural characterization of various chemical compounds. In one study, it was used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibited notable redox and absorption properties, and were luminescent from 3MLCT levels both at 77 K in a rigid matrix and at 298 K in fluid solution (Neve et al., 1999).
Molecular Structure and Conformation
The molecular structure and conformation of cyclopropylpyridine derivatives, including 4-cyclopropylpyridine, were extensively studied. Electron diffraction and ab initio quantum chemical calculations revealed insights into the conformation of these molecules. The presence of a nitrogen atom was found to lower the energy of these molecules significantly, affecting their stability (Trætteberg et al., 2005).
Chemoselectivity and Synthesis Applications
In another application, this compound was involved in chemoselectivity and regioselectivity studies for the synthesis of various pyridines. The functionalization process demonstrated the versatility of this compound in organic synthesis, particularly in the formation of various disubstituted pyridines (Marsais et al., 1988).
Luminescent Properties in Metal Complexes
Its role extends to the field of luminescent properties in metal complexes. For instance, it was used in the study of mono-cyclometalated platinum(II) complexes, which demonstrated notable electroluminescent properties. These findings have potential implications for the development of advanced materials and lighting technologies (Ionkin et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-chloro-3-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMXLGYXPEPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744900 | |
| Record name | 4-Chloro-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346544-23-7 | |
| Record name | 4-Chloro-3-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
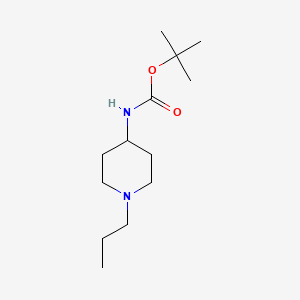
![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)
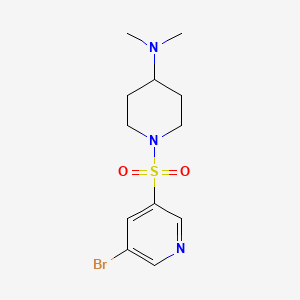
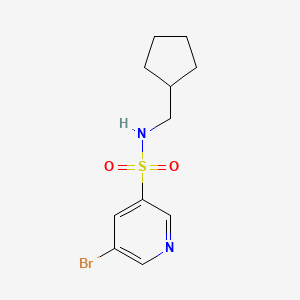
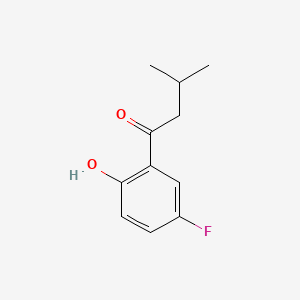
![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)
![6-Chloro-3-methylimidazo[1,2-A]pyridine](/img/structure/B567475.png)
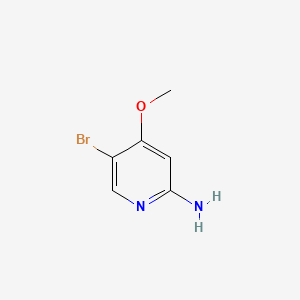
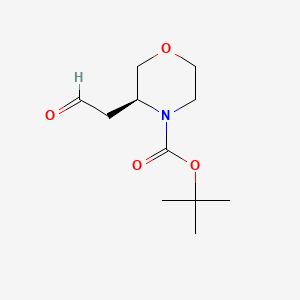
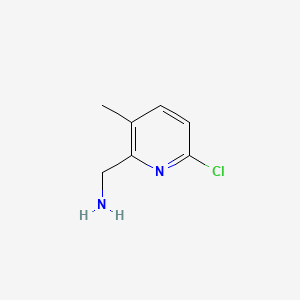
![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)
